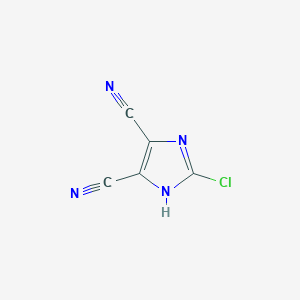

2-chloro-1H-imidazole-4,5-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5HClN4 |

|---|---|

Molecular Weight |

152.54 g/mol |

IUPAC Name |

2-chloro-1H-imidazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C5HClN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) |

InChI Key |

CHJQRXBVFITGJU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(N=C(N1)Cl)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Chloro 1h Imidazole 4,5 Dicarbonitrile

Historical Evolution of Synthetic Routes to Imidazole-4,5-dicarbonitrile Architectures

The synthesis of the imidazole (B134444) core has a rich history, with the first synthesis of imidazole itself reported in 1858 by Heinrich Debus. nih.gov Early methods for constructing the imidazole-4,5-dicarboxylic acid framework, a related structure, involved the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde (B43269) or the oxidation of benzimidazole. google.com However, these routes were often hampered by the high cost of starting materials. google.com

A significant advancement came with the utilization of diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide, as a key precursor. researchgate.net DAMN's reactivity, similar to o-phenylenediamine, makes it an excellent starting material for a wide range of heterocyclic compounds, including pyrazines, purines, and imidazoles. researchgate.net The condensation of DAMN with various reagents laid the groundwork for more efficient and versatile syntheses of the imidazole-4,5-dicarbonitrile skeleton. For instance, the reaction of DAMN with aldehydes, followed by an oxidative cyclocondensation, became a common strategy to produce 2-substituted-1H-imidazole-4,5-dicarbonitriles. ijcce.ac.irtandfonline.com These early methodologies, while foundational, often required harsh conditions or multiple steps, paving the way for the development of more contemporary and efficient approaches.

Contemporary Approaches for the Synthesis of 2-chloro-1H-imidazole-4,5-dicarbonitrile

Modern synthetic chemistry has focused on developing more direct, selective, and high-yielding methods for the preparation of this compound and its derivatives.

Direct Halogenation Strategies and Regioselectivity

Direct halogenation of the imidazole ring is a common method for introducing halogen atoms. The regioselectivity of this reaction is influenced by the electronic properties of the imidazole ring and the reaction conditions. nih.gov For the synthesis of this compound, direct chlorination of 1H-imidazole-4,5-dicarbonitrile can be achieved using various chlorinating agents.

The mechanism of imidazole chlorination is thought to proceed through an initial N-chlorination to form a 1-chloro-1H-imidazole intermediate. csic.es This is followed by an N- to C-chlorotropy, a type of halogen migration, to yield a C-chloroimidazole. csic.es The regioselectivity, i.e., which carbon atom is chlorinated, is a critical aspect of these reactions. In many imidazoles, the C-5 position is highly reactive towards electrophilic substitution, while the C-2 position has the most acidic C-H bond. nih.gov

Common chlorinating agents include sodium hypochlorite (B82951) and N-chlorosuccinimide (NCS). chemsociety.org.ng The choice of solvent and the presence of catalysts can significantly impact the yield and selectivity of the reaction. For instance, metal-free halogenation using sodium chlorite (B76162) in the presence of an acid has been shown to be an efficient method for the chlorination of related heterocyclic systems. nih.gov

Multi-component Reaction Pathways for Imidazole-4,5-dicarbonitrile Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net For the synthesis of imidazole-4,5-dicarbonitrile derivatives, MCRs provide a powerful tool for rapidly building molecular complexity. researchgate.net

A common MCR approach involves the condensation of an aldehyde, diaminomaleonitrile (DAMN), and an oxidizing agent. ijcce.ac.irtandfonline.com This one-pot synthesis allows for the formation of the imidazole ring and the introduction of a substituent at the 2-position in a single operation. Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) (CAN) and nitric acid, have been employed to promote this oxidative cyclocondensation. ijcce.ac.ir Microwave-assisted synthesis has also been utilized to shorten reaction times and improve yields. tandfonline.com The versatility of this approach allows for the synthesis of a wide library of 2-substituted imidazole-4,5-dicarbonitriles by simply varying the aldehyde component. ijcce.ac.ir

Functionalization of Precursors (e.g., 2,3-diaminomaleonitrile) Leading to the Chemical Compound

The use of diaminomaleonitrile (DAMN) as a precursor is a cornerstone in the synthesis of this compound. researchgate.net DAMN is a versatile building block that can be cyclized with various one-carbon electrophiles to form the imidazole ring.

One of the most direct routes involves the reaction of DAMN with a phosgene (B1210022) equivalent. This reaction introduces the C-2 carbon and the chloro-substituent in a single step, leading to the formation of this compound. This method is highly efficient as it constructs the desired heterocyclic system with the required substitution pattern directly from the acyclic precursor.

Another strategy involves a two-step process where DAMN is first reacted with an aldehyde to form a Schiff base intermediate. nih.gov This intermediate can then undergo oxidative cyclization to yield a 2-substituted-1H-imidazole-4,5-dicarbonitrile. ijcce.ac.irtandfonline.com While this method does not directly produce the 2-chloro derivative, the resulting 2-unsubstituted or 2-aryl/alkyl substituted imidazoles can be subsequently chlorinated as described in section 2.2.1.

Halogen Exchange Reactions for Synthesis of Halogenated Imidazole Dicarbonitriles

Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route to halogenated imidazoles. While less common for the direct synthesis of this compound, this methodology can be valuable for accessing other halogenated derivatives. For example, a 2-bromo-1H-imidazole-4,5-dicarbonitrile could potentially be converted to the 2-chloro analogue by treatment with a chloride salt.

The feasibility of such exchange reactions depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions. These reactions are typically equilibrium-driven, and the position of the equilibrium can be shifted by using a large excess of the halide salt or by precipitating the leaving group halide salt from the reaction mixture.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of the Chemical Compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For multi-component reactions leading to imidazole-4,5-dicarbonitrile derivatives, a systematic study of various solvents, catalysts, and temperatures is often performed to identify the optimal conditions. researchgate.net For instance, in the synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from DAMN and aldehydes, the use of a CAN/HNO3 catalyst system in acetonitrile (B52724) at 70°C was found to be highly effective. ijcce.ac.ir

The monitoring of reaction progress is typically done using techniques like Thin Layer Chromatography (TLC). nih.govquickcompany.in Upon completion, the product is isolated and purified, often through precipitation and washing, or by column chromatography. nih.govnih.gov

Below is a table summarizing the effect of different catalysts on the yield of a model reaction for the synthesis of a 2-aryl-1H-imidazole-4,5-dicarbonitrile.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CAN/HNO3 | Acetonitrile | 70 | 2 | 95 |

| 2 | HNO3 | Acetonitrile | 70 | 5 | 80 |

| 3 | CAN | Acetonitrile | 70 | 8 | 65 |

| 4 | None | Acetonitrile | 70 | 24 | <10 |

This is a representative data table based on typical optimization studies for similar reactions.

Implementation of Green Chemistry Principles in Synthetic Route Development (e.g., Microwave-Assisted Synthesis)

The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance efficiency. For the synthesis of imidazole derivatives, including dinitrile compounds, these principles manifest through the use of safer solvents, reduced energy consumption, and the development of one-pot reactions. tandfonline.comasianpubs.orgias.ac.in Microwave-assisted synthesis, in particular, has emerged as a powerful tool that aligns with these goals.

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the successful application of this technology to structurally similar compounds provides a strong precedent for its potential use. A notable example is the microwave-assisted, one-step synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives. tandfonline.com This process involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) using nitric acid as a promoter under microwave irradiation. tandfonline.com This method highlights several advantages of microwave heating, including a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. tandfonline.com

The benefits of microwave irradiation stem from its mechanism of heating, which involves the direct coupling of microwave energy with polar molecules in the reaction mixture. orientjchem.org This leads to rapid and uniform heating, often resulting in shorter reaction times and improved yields. orientjchem.orgnih.gov In the context of synthesizing the imidazole-4,5-dicarbonitrile core, microwave energy can accelerate the crucial cyclocondensation and oxidation steps.

Further embracing green chemistry, these syntheses can be optimized by using environmentally benign solvents like water or ethanol (B145695), or even performed under solvent-free conditions, which significantly reduces chemical waste. nih.govtubitak.gov.tr For instance, the synthesis of various polysubstituted imidazoles has been successfully demonstrated using water as a solvent under microwave irradiation, offering a green and efficient protocol. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, toxic solvents | Can utilize green solvents (water, ethanol) or be solvent-free nih.gov |

| Product Yield | Variable, often moderate | Generally high to excellent tandfonline.comnih.gov |

| By-product Formation | Can be significant | Often reduced due to shorter reaction times and higher selectivity |

The hypothetical application of microwave-assisted synthesis to this compound would likely start from key precursors such as diaminomaleonitrile. The formation of the imidazole ring could be followed by a chlorination step. A green approach would aim to combine these steps into a one-pot procedure to minimize waste and purification steps.

Scalability Considerations for the Production of this compound

Precursor Availability and Cost: The primary precursor for the imidazole-4,5-dicarbonitrile core is diaminomaleonitrile (DAMN). ijcce.ac.ir The scalability of the entire synthesis is heavily dependent on the large-scale availability and cost-effectiveness of high-purity DAMN. nbinno.com Similarly, the choice of chlorinating agent is critical. Reagents that are effective at the lab scale may be too expensive or hazardous for industrial use. Therefore, identifying a cost-effective and safe chlorinating agent is a crucial step in process development.

Process Optimization and Safety: Transitioning from batch processing to continuous-flow manufacturing is a key strategy for improving the scalability, safety, and consistency of chemical production. acs.org A continuous-flow process for imidazole synthesis, for example, has been developed using a 3D-printed microreactor, which offers higher yields, shorter reaction times, and milder conditions compared to traditional batch methods. acs.org Such an approach minimizes the volume of hazardous materials at any given time, thereby enhancing process safety. For the synthesis of this compound, a continuous-flow setup could be designed for both the imidazole ring formation and the subsequent chlorination, allowing for precise control over reaction parameters like temperature, pressure, and stoichiometry.

Reaction Conditions and Yield: The reaction conditions must be robust and reproducible on a large scale. The synthesis of imidazoles can be sensitive to factors such as pH and temperature. google.com For instance, the Debus-Radziszewski reaction, a common method for imidazole synthesis, requires careful control of conditions to avoid the formation of by-products. acs.org Optimization for scale-up would involve developing a process that provides consistently high yields and purity, minimizing the need for extensive and costly purification steps. The choice of catalyst, if any, is also critical; heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and potential for recycling. tandfonline.com

Downstream Processing and Purification: The isolation and purification of the final product are significant cost drivers in large-scale production. The development of a scalable process must include an efficient method for downstream processing. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The process should be designed to yield a product with the required purity specifications directly from the reaction or after a simple purification step.

Table 2: Key Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅HClN₄ |

| 2,3-diaminomaleonitrile (DAMN) | C₄H₄N₄ |

| 2-aryl-4,5-dicarbonitrile imidazole | Varies |

| Nitric acid | HNO₃ |

| Water | H₂O |

Comprehensive Spectroscopic and Structural Elucidation of 2 Chloro 1h Imidazole 4,5 Dicarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environment Assignment

No experimental ¹H NMR or ¹³C NMR data for 2-chloro-1H-imidazole-4,5-dicarbonitrile could be located. Such data would be essential for assigning the specific chemical shifts of the imidazole (B134444) proton and the carbon atoms within the heterocyclic ring and the nitrile groups, providing insight into the electronic environment of the molecule.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

A crystal structure for this compound has not been published. Analysis of a closely related compound, 2-azido-1H-imidazole-4,5-dicarbonitrile, reveals a planar molecular structure with specific intermolecular interactions, but these details cannot be accurately extrapolated to the chloro-derivative. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Specific FT-IR and Raman spectra for this compound are not available. These techniques would be used to identify characteristic vibrational frequencies, such as the N-H stretch, C≡N (nitrile) stretch, and C-Cl stretch, as well as vibrations of the imidazole ring.

Mass Spectrometry (High-Resolution MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula is known to be C₅HClN₄, corresponding to a molecular weight of approximately 152.55 g/mol , no published high-resolution mass spectrometry data or fragmentation analysis for this specific compound could be found. This analysis would confirm the elemental composition and provide insights into the molecule's stability and fragmentation pathways under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

No UV-Vis absorption data for this compound is available in the searched literature. This data would characterize the electronic transitions within the molecule, offering information on its conjugation system and chromophores.

Advanced Analytical Methodologies for Purity Assessment and Characterization of the Chemical Compound

Information regarding the synthesis, purification, and purity assessment (e.g., via HPLC or elemental analysis) of this compound is not detailed in available scientific sources.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 1h Imidazole 4,5 Dicarbonitrile

Nucleophilic Substitution Reactions Involving the Chloro Group and its Derivatives

The chlorine atom at the 2-position of the imidazole (B134444) ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the dicarbonitrile substitution on the imidazole ring.

Reactions with Nitrogen-Containing Nucleophiles

2-chloro-1H-imidazole-4,5-dicarbonitrile readily undergoes nucleophilic substitution with various nitrogen-containing nucleophiles, including azides and hydrazines.

A notable reaction is the synthesis of 2-azido-1H-imidazole-4,5-dicarbonitrile. While this compound can be synthesized from 2-diazo-4,5-dicyanoimidazole (B8448209) and sodium azide (B81097), the reaction of this compound with sodium azide provides an alternative route to this energetic material. nih.gov The resulting 2-azido derivative is a planar molecule with the nitrile and azido (B1232118) substituents being nearly coplanar with the imidazole ring. nih.gov

The reaction with hydrazine (B178648) hydrate (B1144303) is also a key transformation. For instance, the reaction of 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in refluxing ethanol (B145695) for six hours yields 2-hydrazinyl-1H-benzo[d]imidazole in 75% yield, a reaction that serves as an analog for the reactivity of this compound. derpharmachemica.com A similar reaction with this compound is expected to produce 2-hydrazinyl-1H-imidazole-4,5-dicarbonitrile, a precursor for fused heterocyclic systems. The reaction of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile) has also been reported, formed from two molecules of a 2-amino-4,5-dicarbonitrile precursor. researchgate.net

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Azide | Sodium Azide | 2-azido-1H-imidazole-4,5-dicarbonitrile | Not Specified | nih.gov |

| Hydrazine | Hydrazine Hydrate | 2-hydrazinyl-1H-imidazole-4,5-dicarbonitrile | Not Specified | Analogous reaction derpharmachemica.com |

Interactive Data Table

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Azide | Sodium Azide | 2-azido-1H-imidazole-4,5-dicarbonitrile | - | nih.gov |

| Hydrazine | Hydrazine Hydrate | 2-hydrazinyl-1H-imidazole-4,5-dicarbonitrile | - | Analogous reaction derpharmachemica.com |

Reactions with Oxygen-Containing Nucleophiles (e.g., Oxyanions)

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Methoxide (B1231860) | Sodium Methoxide | 2-methoxy-1H-imidazole-4,5-dicarbonitrile | Not Specified | Implied by product existence achemblock.com |

Interactive Data Table

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Methoxide | Sodium Methoxide | 2-methoxy-1H-imidazole-4,5-dicarbonitrile | - | Implied by product existence achemblock.com |

Transformations Involving the Imidazole Ring System and Dicarbonitrile Groups

The imidazole ring and the dicarbonitrile groups of this compound are key to its utility in constructing more complex heterocyclic structures through cyclization reactions and can undergo various derivatizations.

Cyclization Reactions and Formation of Fused Heterocycles

The dicarbonitrile functionality is a versatile handle for the construction of fused ring systems. Condensation reactions with hydrazine, for example, can lead to the formation of pyridazine (B1198779) rings. The reaction of imidazo[1,2-a]pyridines containing a dimethyl 5,6-dicarboxylate moiety with hydrazine hydrate leads to the formation of imidazo[1',2':1,6]pyrido[2,3-d]pyridazine-1,4-diols in nearly quantitative yields. clockss.org This highlights the propensity of adjacent carboxylate or cyano groups on a heterocyclic ring to cyclize with hydrazine to form a pyridazine ring. A similar reaction with this compound and hydrazine would be expected to form an imidazo[4,5-d]pyridazine derivative. The synthesis of various imidazo[1,2-b]pyridazines has been reported through different synthetic routes. finechemicals.com.cn

Furthermore, the synthesis of imidazo[4,5-b]pyrazine derivatives is also a significant area of research. researchgate.netnih.gov These compounds can be synthesized through various methods, often involving the condensation of a diamine with a dicarbonyl compound. Starting from this compound, a potential route to an imidazo[4,5-b]pyrazine system would involve nucleophilic substitution of the chloro group with an amine, followed by subsequent chemical transformations.

Hydrolysis and Derivatization of Nitrile Functions

The nitrile groups at the 4 and 5-positions can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids or amides. The hydrolysis of imidazole-4,5-dicarboxylic acid derivatives has been used in the synthesis of libraries of imidazole-4,5-dicarboxamides. nih.gov These dicarboxamides are readily derivatized with amines. nih.gov While specific conditions for the hydrolysis of this compound are not detailed in the available literature, the general principles of nitrile hydrolysis are well-established.

Electrophilic Reactions and Functionalization of the Imidazole Nucleus

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing chloro and dicarbonitrile groups on this compound deactivates the ring towards electrophilic substitution.

Theoretical studies on the migration of halogens in imidazoles suggest that N-halogenation can be followed by an N- to C-halotropy. csic.esresearchgate.net For instance, the chlorination of imidazole is proposed to proceed through the formation of 1-chloro-1H-imidazole. csic.esresearchgate.net While this provides a mechanistic framework, specific examples of electrophilic functionalization on this compound are not well-documented. Reactions such as nitration, which typically employ strong acids, would likely be challenging due to the deactivating nature of the existing substituents. For example, the nitration of 2-chloro-1H-imidazole requires treatment with a mixture of sulfuric acid and fuming nitric acid. chemicalbook.com The presence of the additional electron-withdrawing dicarbonitrile groups would make such a reaction even more difficult.

Computational and Kinetic Studies of Reaction Mechanisms

Detailed computational and kinetic studies focusing specifically on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature. While computational methods are broadly applied to understand organic reaction mechanisms, specific research detailing the reaction pathways, transition states, and kinetic parameters for this particular halogenated imidazole dicarbonitrile is limited.

However, computational studies have been successfully employed to investigate the molecular structure and thermodynamic parameters of closely related imidazole dicarbonitrile analogues. For instance, in studies of similar compounds, computational methods have been used to fully optimize molecular structures, calculate electrostatic potentials of isolated molecules, and compute thermodynamic parameters, providing foundational knowledge for predicting reactivity. mdpi.comnih.gov

Thermolysis and Stability Studies of the Chemical Compound and its Analogues

While specific thermolysis data for this compound is not prominently documented, extensive thermal stability studies have been conducted on its analogue, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen compound. mdpi.com These studies provide valuable insights into the stability of the imidazole-4,5-dicarbonitrile core.

TCAD exhibits exceptionally high thermal stability, with a decomposition temperature nearing 370 °C. mdpi.com This stability is attributed to the large delocalization of electrons within the structure. mdpi.com The thermal decomposition of TCAD is a complex process, with differential thermal analysis (DTA) showing an exothermic decomposition signal at approximately 370.2 °C. mdpi.com The onset of decomposition was recorded at 368.7 °C. mdpi.com For some heating rates, an additional exothermic process was observed, suggesting that the decomposition involves multiple simultaneous and/or sequential reactions. mdpi.com

Kinetic analysis of the thermal decomposition of TCAD revealed a very high apparent activation energy of 480 kJ mol⁻¹ for the low conversion degree. mdpi.com Based on these stability studies, the maximum safe temperature for technological processes involving TCAD was determined to be 274 °C. mdpi.com

The high thermal stability of the imidazole ring system is a known characteristic. Polybenzimidazole, for example, can withstand temperatures exceeding 500 °C. wikipedia.org Imidazole derivatives are generally resistant to treatment with strong acids and bases and are not easily oxidized. wikipedia.org

The table below summarizes the key thermal properties of the analogue 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile).

| Property | Value |

| Decomposition Temperature (Td) | ~370 °C mdpi.com |

| Onset of Decomposition | 368.7 °C mdpi.com |

| Apparent Activation Energy (Ea) | 480 kJ mol⁻¹ mdpi.com |

| Maximum Safe Process Temperature | 274 °C mdpi.com |

Theoretical and Computational Chemistry of 2 Chloro 1h Imidazole 4,5 Dicarbonitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-1H-imidazole-4,5-dicarbonitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in determining the molecule's electronic structure and optimized molecular geometry.

DFT methods, particularly those utilizing functionals like B3LYP, are widely employed for their balance of computational cost and accuracy in predicting molecular properties of imidazole (B134444) derivatives. irjweb.commdpi.com These calculations can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related imidazole structures, theoretical calculations have been used to predict the planarity of the imidazole ring and the orientation of its substituents. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture of the electronic structure by solving the Schrödinger equation without empirical parameters. While computationally more demanding, post-Hartree-Fock methods offer higher accuracy. For many imidazole derivatives, geometric parameters calculated via DFT have shown excellent agreement with experimental data where available. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for Imidazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N | 1.33 | - |

| C-N | 1.38 | - |

| C-C | 1.37 | - |

| N-C-N | - | 110 |

| C-N-C | - | 107 |

Note: This table presents typical values for imidazole rings based on DFT calculations of related compounds and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic transitions of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For many imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity, which often involves intermolecular charge transfer. irjweb.com The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

Note: Data is based on a representative imidazole derivative and serves as an example. irjweb.com The actual values for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. nih.govrsc.org

For imidazole derivatives, the MEP map can identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov The nitrogen atoms of the imidazole ring and the nitrile groups are expected to be electron-rich, representing sites for potential electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen and the regions around the chlorine atom might exhibit a more positive potential, indicating susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Computational Prediction of Spectroscopic Properties (NMR, UV-Vis, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are achieved by calculating the magnetic shielding tensors of the nuclei. Comparing calculated and experimental NMR spectra can help confirm the molecular structure. researchgate.net For complex molecules, computational NMR is a powerful tool for assigning spectral peaks. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.govchemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net This information is valuable for understanding the electronic structure and potential photochemical behavior of the compound.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of a molecule can be calculated using methods like DFT. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated vibrational spectrum with experimental data can help to confirm the structure and identify characteristic functional groups. researchgate.net

Table 3: Predicted Spectroscopic Data for a Related Imidazole Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (ppm) | 115-140 |

| UV-Vis | λmax (nm) | 279 |

| FT-IR | C≡N stretch (cm⁻¹) | ~2240 |

Note: These values are illustrative and based on data for related imidazole and dicarbonitrile compounds. researchgate.net Actual values will vary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, which can influence its reactivity and spectroscopic properties.

Crystal Packing: In the solid state, MD can help to understand the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal structure.

Interactions with other molecules: If this compound is part of a larger system, such as a co-crystal or a complex, MD can elucidate the nature of the interactions with other components.

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of the Chemical Compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.net For derivatives of this compound, QSPR models could be developed to predict various properties, such as solubility, boiling point, or biological activity. nih.gov

The process of building a QSPR model involves:

Data Set Collection: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

QSPR models can be valuable for designing new derivatives with desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.net

Applications of 2 Chloro 1h Imidazole 4,5 Dicarbonitrile in Advanced Materials and Chemical Synthesis

Role as a Precursor in the Synthesis of Functional Organic Materials

The presence of multiple reactive sites in 2-chloro-1H-imidazole-4,5-dicarbonitrile allows for its use as a precursor in the creation of functional organic materials with tailored properties. These materials often exhibit interesting electronic and optical characteristics, making them suitable for a range of applications.

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are a class of materials that possess the electronic properties of semiconductors and the processing advantages of organic compounds. wiley.com The imidazole (B134444) core, with its electron-rich nature, combined with the electron-withdrawing nitrile groups, provides a foundation for designing molecules with specific energy levels, crucial for their performance in optoelectronic devices. The development of organic semiconductors is a rapidly growing field with potential applications in flexible displays, solar cells, and sensors. wiley.com The ability to modify the structure of this compound allows for the fine-tuning of these electronic properties.

Polymeric Materials and Polymerizable Monomers

The dinitrile functionality of this compound opens avenues for its use in polymerization reactions. Nitrile groups can undergo various transformations, including cyclotrimerization to form triazine rings, which can act as cross-linking points to create robust and thermally stable polymeric networks. Furthermore, the imidazole ring itself can be functionalized to introduce polymerizable groups, transforming the molecule into a monomer for the synthesis of advanced polymers with unique properties. The development of new polymers is crucial for meeting the demand for high-performance materials in various sectors. nih.gov

Utility in Coordination Chemistry as a Ligand for Metal Complexes

The nitrogen atoms within the imidazole ring of this compound and its derivatives can act as excellent coordination sites for metal ions. rsc.org This has led to its extensive use in the field of coordination chemistry, where it serves as a ligand to form a wide array of metal complexes with diverse structures and functionalities.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) with Imidazole-4,5-dicarbonitrile Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands. rsc.org The dinitrile groups of this compound can be hydrolyzed to carboxylic acids, forming imidazole-4,5-dicarboxylic acid. This derivative, with its multiple coordination sites (two imidazole nitrogens and four carboxylate oxygens), is an excellent linker for the synthesis of MOFs. researchgate.net These MOFs can exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis. rsc.org The use of mixed-linker systems in MOF synthesis can lead to even greater structural diversity and functionality. rsc.org

A variety of MOFs have been synthesized using imidazole-dicarboxylate linkers with different metal ions, resulting in structures with diverse topologies and properties. nih.govresearchgate.net

Table 1: Examples of Metal-Organic Frameworks with Imidazole-Dicarboxylate Linkers

| Metal Ion | Resulting MOF Structure | Reference |

|---|---|---|

| Zinc(II) | 3D framework with four-fold helical structure | researchgate.net |

| Manganese(III) | 3D noninterpenetrated framework | nih.gov |

| Lead(II) | 2D stepped topology | nih.gov |

| Cadmium(II) | Left-handed helix chain | nih.gov |

| Copper(II) | 3D supramolecular network | nih.gov |

Catalytic Applications of Metal Complexes Incorporating the Chemical Compound or its Derivatives (e.g., Photoredox Catalysis)

Metal complexes incorporating this compound or its derivatives as ligands have shown significant potential in catalysis. The electronic properties of the imidazole-based ligand can influence the catalytic activity of the metal center. One area of particular interest is photoredox catalysis, where visible light is used to drive chemical reactions. researchgate.net

Porphyrins, a class of organic compounds, are known for their excellent photophysical properties and are promising photocatalysts. nih.gov Imidazole-fused porphyrins, when complexed with metals like indium(III), have been shown to be effective photocatalysts for oxidation reactions, such as the conversion of sulfides to sulfoxides. nih.gov These reactions often proceed through the generation of singlet oxygen.

Furthermore, metal carbonyl complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazoles can act as photoredox catalysts. flinders.edu.au These complexes can facilitate a range of photoinduced reactions, including atom-transfer radical additions. flinders.edu.au The development of such catalysts is a key area of research in "green chemistry," aiming for more environmentally friendly chemical processes. mdpi.com

Development of Novel Heterocyclic Scaffolds for Chemical Research

The reactive nature of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic scaffolds. The chlorine atom at the 2-position and the nitrile groups at the 4- and 5-positions can be selectively modified through various chemical reactions, allowing for the construction of a diverse library of new compounds.

For instance, the imidazole-4,5-dicarboxylic acid scaffold, derived from the dinitrile, can be readily derivatized with amines to produce imidazole-4,5-dicarboxamides. nih.gov These molecules can mimic the structure of purines, an important class of biological molecules. The development of such novel heterocyclic systems is crucial for drug discovery and chemical biology research. The synthesis of hybrid compounds containing imidazole cores is an active area of research with the potential for discovering new biologically active agents. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound makes it a promising candidate for applications in supramolecular chemistry, which involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The imidazole ring, with its nitrogen atoms, can participate in hydrogen bonding and can coordinate with metal ions, while the nitrile groups can also act as ligands. mdpi.com The presence of a chlorine atom can further influence intermolecular interactions through halogen bonding. nih.gov

These features allow this compound to act as a versatile building block for the construction of supramolecular assemblies such as coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgrsc.org In these structures, the imidazole derivative would link metal centers, forming one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of the resulting supramolecular structure would be dictated by the coordination preferences of the metal ion and the steric and electronic effects of the chloro and cyano substituents.

The ability of imidazole derivatives to form self-assembled monolayers on surfaces has also been documented. researchgate.net This suggests that this compound could be utilized in surface modification and the development of functional coatings. The self-assembly process would be driven by a combination of hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding, leading to ordered molecular layers with specific chemical and physical properties.

Table 1: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Potential Application |

| Hydrogen Bonding | Imidazole N-H, Nitrile N | Crystal engineering, self-assembly |

| Metal Coordination | Imidazole N, Nitrile N | Metal-organic frameworks (MOFs), coordination polymers |

| Halogen Bonding | Chlorine atom | Crystal engineering, directing self-assembly |

| π-π Stacking | Imidazole ring | Formation of columnar structures, electronic materials |

Consideration in the Context of High-Nitrogen Compounds and Energetic Materials (for related imidazole dicarbonitrile structures)

The high nitrogen content of this compound, stemming from the imidazole ring and the two nitrile groups, positions it as a compound of interest in the field of high-nitrogen energetic materials. rsc.orgnih.gov High-nitrogen compounds are sought after for their potential to release large amounts of energy upon decomposition, producing environmentally benign nitrogen gas as a primary product.

A key synthetic route to high-nitrogen heterocycles, such as tetrazoles, involves the [2+3] cycloaddition of an azide (B81097) with a nitrile group. nih.gov The two nitrile functionalities in this compound offer the potential for the formation of a bistetrazole-substituted imidazole. This transformation would significantly increase the nitrogen content of the molecule, a key characteristic of energetic materials.

The presence of the chlorine atom in the structure can also influence the energetic properties of the compound and its derivatives. Halogen atoms can affect the density, thermal stability, and sensitivity of energetic materials. While chlorination can sometimes lead to a slight reduction in certain biological activities, in the context of energetic materials, it can be a tool for fine-tuning performance characteristics. researchgate.net

Research on related imidazole-based energetic materials has demonstrated that the imidazole backbone provides good thermal stability and chemical robustness. rsc.org The combination of the stable imidazole ring with the energetic tetrazole moieties derived from the nitrile groups could lead to the development of new energetic materials with a favorable balance of performance and stability.

Table 2: Comparison of Nitrogen Content in this compound and its Potential Tetrazole Derivative

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Nitrogen Content (%) |

| This compound | C5HClN4 | 152.56 | 36.72 |

| 2-chloro-4,5-bis(1H-tetrazol-5-yl)-1H-imidazole | C5H3ClN8 | 238.60 | 46.96 |

Future Research Directions and Unaddressed Challenges for 2 Chloro 1h Imidazole 4,5 Dicarbonitrile

Exploration of Novel and More Sustainable Synthetic Routes for the Chemical Compound

Current synthetic methodologies for related chloro-imidazole compounds often rely on multi-step processes that may involve hazardous reagents, expensive starting materials, or harsh reaction conditions, posing challenges for safe and economical industrial production. google.com Future research must prioritize the development of more efficient, safer, and environmentally benign synthetic routes to 2-chloro-1H-imidazole-4,5-dicarbonitrile.

A primary goal is to minimize waste and energy consumption by adopting principles of green chemistry. This includes exploring one-pot syntheses and multicomponent reactions that combine simple, readily available precursors into the target molecule in a single step. durham.ac.uk Research into utilizing biorenewable starting materials, such as carbohydrates, could offer a sustainable alternative to fossil-fuel-based feedstocks. durham.ac.uk Furthermore, the development of catalytic systems, potentially using earth-abundant metals, could replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more starting materials in a single reaction vessel to form the imidazole (B134444) core. | Increased efficiency, reduced waste, simplified procedures. |

| Flow Chemistry | Performing the synthesis in continuous flow reactors instead of batch processes. | Enhanced safety, better heat and mass transfer, easier scale-up, and potential for telescoping reactions. acsgcipr.orgresearchgate.net |

| Biorenewable Feedstocks | Utilizing starting materials derived from renewable sources like carbohydrates or amino acids. | Reduced environmental impact, improved sustainability. durham.ac.uk |

| Catalytic Methods | Employing catalysts to facilitate ring formation and functionalization, avoiding harsh reagents. | Higher atom economy, milder reaction conditions, reduced byproducts. |

Investigation of Unexplored Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its three key functional groups: the C2-chloro substituent, the vicinal dinitriles at C4 and C5, and the imidazole ring's N-H group. While the chloro group is an obvious site for nucleophilic substitution, a comprehensive exploration of its reactivity remains an open area of research.

Future studies should investigate a broader range of transformations. This includes exploring metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Cl bond to introduce carbon-based substituents. The dicarbonitrile moiety offers a gateway to diverse functionalities; research could focus on its conversion into tetrazoles, amides, carboxylic acids, or amines, which would dramatically expand the chemical space accessible from this scaffold. mdpi.comnih.gov Unconventional transformations, such as cycloaddition reactions involving the nitrile groups or C-H activation at the imidazole ring, also warrant investigation.

Table 2: Unexplored Reaction Classes

| Functional Group | Potential Reaction Type | Resulting Functionality |

| C2-Chloro | Palladium-catalyzed cross-coupling | C-C, C-N, or C-O bond formation |

| C4, C5-Dinitriles | [3+2] Cycloaddition with azides | Tetrazole rings |

| C4, C5-Dinitriles | Partial or complete hydrolysis | Amide or carboxylic acid groups |

| Imidazole N-H | Alkylation/Arylation | N-substituted derivatives |

Design and Synthesis of Derivatives with Tunable Electronic and Structural Properties for Specific Applications

The unique electronic profile of this compound, characterized by the electron-withdrawing nitrile and chloro groups, makes it an attractive scaffold for designing novel functional molecules. Future research should focus on the rational design and synthesis of derivatives where the electronic and structural properties are precisely tuned for targeted applications.

By systematically modifying the substituents at the C2 and N1 positions, it may be possible to create materials with tailored properties. For example, substituting the chlorine with various donor or acceptor groups could modulate the molecule's frontier molecular orbitals, making it suitable for applications in organic electronics as an n-type semiconductor or an emissive material. The dinitrile groups are excellent precursors for creating high-nitrogen content materials, which are of interest as energetic compounds or gas generators. mdpi.comnih.gov The imidazole core itself is a well-known pharmacophore, and its dicarboxamide derivatives have been explored as mimics of purines, suggesting potential applications in medicinal chemistry as kinase inhibitors. nih.gov

Deeper Insight into Structure-Reactivity and Structure-Property Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for its rational application. Future research should employ an integrated approach that combines experimental characterization with high-level computational modeling.

Techniques such as Density Functional Theory (DFT) can be used to predict reactive sites, calculate electronic properties (e.g., HOMO/LUMO energies), and simulate spectroscopic signatures (IR, NMR). researchgate.net These theoretical predictions can guide experimental work, helping to rationalize observed reactivity and predict the properties of yet-to-be-synthesized derivatives. Experimental validation through techniques like X-ray crystallography, spectroscopy, and cyclic voltammetry will be essential to refine the computational models. This synergistic approach will accelerate the discovery of new derivatives with desired functionalities and provide a deeper understanding of the underlying principles governing their behavior.

Challenges in Industrial Scale-Up and Economic Viability for Specialized Chemical Applications

Transitioning a chemical process from the laboratory to an industrial scale presents numerous challenges that must be addressed for commercial viability. uk-cpi.com For this compound, key hurdles will likely include the cost and availability of starting materials, process safety, and the efficiency of the synthesis.

Future research must focus on developing scalable and robust synthetic routes. acsgcipr.org Reaction scale-up often requires costly re-optimization due to changes in mixing and heating properties. acsgcipr.org Continuous flow reactors offer a promising solution, allowing for safer handling of reactive intermediates, precise control over reaction parameters, and more straightforward scaling. researchgate.net Another significant challenge is waste management and purification. Industrial processes must be designed to minimize waste and incorporate efficient purification steps to achieve high product purity without incurring prohibitive costs. uk-cpi.com Overcoming these challenges will require close collaboration between chemists and chemical engineers to design processes that are not only scientifically sound but also economically feasible and environmentally sustainable for specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.